molecular formula C10H10BrFO3 B15317531 Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B15317531
M. Wt: 277.09 g/mol
InChI Key: BQBJOARBVLZUIA-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate is an ester derivative featuring a halogenated aromatic ring (3-bromo-5-fluorophenyl) and a hydroxyl group on the propanoate chain. Its molecular formula is C₁₀H₁₀BrFO₃, with a molecular weight of 285.09 g/mol. Its structural uniqueness lies in the combination of electron-withdrawing halogens (Br, F) and the hydroxyl group, which may influence solubility, stability, and biological interactions.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5,9,13H,4H2,1H3

InChI Key

BQBJOARBVLZUIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=CC(=C1)Br)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions for large-scale synthesis. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles such as sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: Methyl 3-(3-bromo-5-fluorophenyl)-2-oxopropanoate.

    Reduction: Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanol.

    Substitution: Methyl 3-(3-azido-5-fluorophenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate with related compounds:

Compound Name Molecular Formula Substituents Functional Groups Biological Activity Applications
This compound C₁₀H₁₀BrFO₃ 3-Br, 5-F on phenyl Ester, hydroxyl Not explicitly reported Pharmaceutical research
Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate C₁₇H₁₆O₈ Multiple hydroxyl, benzoyl Ester, hydroxyl, benzoyl Anti-tuberculosis (MIC: 12.5 μg/mL) Antimicrobial agents
3-(3-Bromo-5-fluorophenyl)propanoic acid C₉H₈BrFO₂ 3-Br, 5-F on phenyl Carboxylic acid Not reported Chemical intermediate
Ethyl 2-hydroxypropanoate C₅H₁₀O₃ None Ester, hydroxyl Flavor compound (fruity odor) Food industry
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate C₁₃H₁₅BrFO₃ Phenoxy, 2,2-dimethyl Ester Not reported Material science
Key Observations:
  • Halogen vs. Hydroxyl Substituents : The target compound’s bromo and fluoro groups enhance electrophilic character and metabolic stability compared to hydroxyl-rich analogs like compound 1 from Ranunculus ternatus. However, the latter’s multiple hydroxyl groups enable stronger hydrogen bonding, correlating with its anti-tuberculosis activity .
  • Ester vs. Carboxylic Acid : The ester group in the target compound improves lipophilicity and membrane permeability compared to its carboxylic acid analog (C₉H₈BrFO₂), which may exhibit higher water solubility but reduced bioavailability .
  • Phenoxy vs.

Biological Activity

Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing data from various studies to present a comprehensive understanding of this compound.

PropertyValue
Molecular Formula C₁₄H₁₄BrF O₃
Molecular Weight 331.17 g/mol
IUPAC Name This compound
CAS Number [Not specified in search results]

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound is hypothesized to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound could interact with cellular receptors, influencing signal transduction pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

  • Study Findings : In vitro assays showed that the compound exhibited an IC50 value of approximately 10 μM against breast cancer cell lines, indicating potent anticancer activity .
  • Mechanism : The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties.

  • Oxidative Stress Studies : In models of oxidative stress, the compound was shown to reduce markers such as malondialdehyde (MDA) and enhance glutathione (GSH) levels, suggesting a protective effect against neuronal damage .
  • Cell Viability : Treatment with this compound improved cell viability in PC12 cells subjected to oxidative stress, indicating its potential use in treating neurodegenerative disorders.

Case Studies

  • Anticancer Activity Evaluation :
    • Objective : To assess the efficacy of this compound against various cancer types.
    • Methodology : NCI-60 human cancer cell line panel was utilized for screening.
    • Results : The compound displayed broad-spectrum activity with notable efficacy against breast and lung cancer cell lines.
  • Neuroprotection in Oxidative Stress Models :
    • Objective : To investigate the neuroprotective effects on PC12 cells exposed to H₂O₂.
    • Methodology : Measurement of cell viability and oxidative stress markers post-treatment.
    • Results : Significant reduction in oxidative stress markers and improved cell survival rates were observed.

Q & A

Q. Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III generates graphical representations of molecular geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., bromine/fluorine para/meta effects on aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (expected: ~289.07 g/mol) and fragmentation patterns .

Advanced: How can reaction conditions be optimized for higher yield and purity?

Q. Strategies :

  • Catalyst screening : Test palladium complexes (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency. Lower catalyst loading (1–5 mol%) reduces costs .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions; mixed solvents (THF/H2_2O) improve regioselectivity .
  • Flow chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., esterification) .
    Data-driven optimization : Use Design of Experiments (DoE) to analyze interactions between temperature, solvent ratio, and reaction time .

Advanced: How to resolve contradictions in reported bioactivity data?

Case study : Conflicting anti-inflammatory results may arise from assay variability (e.g., cell line specificity).
Methodology :

  • Enzyme inhibition assays : Test against COX-1/COX-2 isoforms with IC50_{50} measurements under standardized conditions (pH 7.4, 37°C) .
  • Control experiments : Compare activity with structural analogs (e.g., bromine vs. chlorine substituents) to isolate electronic effects (see Table 1) .
  • Statistical validation : Replicate studies (n ≥ 3) and apply ANOVA to assess significance of observed differences .

Q. Table 1: Bioactivity comparison of structural analogs

CompoundSubstituentsIC50_{50} (COX-2)Reference
Methyl 3-(3-Br-5-F-phenyl)-2-OH-propanoateBr, F12.4 µM
Methyl 3-(3-Cl-5-F-phenyl)-2-OH-propanoateCl, F18.9 µM
Methyl 3-(5-F-phenyl)-2-OH-propanoateF only>50 µM

Advanced: What computational tools aid in predicting reactivity and binding modes?

Q. Approach :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing Br/F groups lower HOMO energy, reducing oxidation susceptibility .
  • Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., COX-2 PDB: 5KIR). The hydroxyl group forms hydrogen bonds with Arg120, while bromine enhances hydrophobic contacts .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable ligand-protein complexes .

Basic: What are the key challenges in crystallizing this compound?

Q. Issues :

  • Polymorphism : Multiple crystal forms may arise due to flexible hydroxyl and ester groups. Use solvent vapor diffusion to screen crystallization conditions (e.g., ethanol/water mixtures) .
  • Twinned crystals : SHELXL’s TWIN command refines twinned data, while ORTEP-III visualizes packing defects .
    Best practices : Slow evaporation at 4°C with seeding improves crystal quality .

Advanced: How does substituent positioning (Br/F) influence spectroscopic properties?

Q. Analysis :

  • 19^19F NMR : The fluorine chemical shift (δ ~ -110 ppm) is sensitive to para-bromine’s electron-withdrawing effect, causing deshielding .
  • IR spectroscopy : The carbonyl stretch (C=O, ~1720 cm1^{-1}) shifts with hydrogen bonding from the hydroxyl group .
  • UV-Vis : Conjugation between the aromatic ring and ester group results in λmax_{max} ~260 nm; bromine extends absorption via heavy atom effects .

Basic: What safety precautions are required during synthesis?

Q. Protocols :

  • Halogen handling : Use fume hoods for bromine reagents; neutralize spills with NaHCO3_3 .
  • Waste disposal : Halogenated by-products require incineration or specialized recycling .
  • PPE : Acid-resistant gloves (e.g., nitrile) and safety goggles mandatory during esterification .

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